Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Overview
Description
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a chemical compound with the molecular formula C9H5FN2O4 and a molecular weight of 224.15 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate ester group, a cyano group, a fluoro group, and a nitro group . The exact structure can be represented by the SMILES string:N#CC1=C(C=C(C(OC)=O)C(F)=C1)N+=O
.
Scientific Research Applications
1. Building Block for Heterocyclic Oriented Synthesis
Methyl 4-cyano-2-fluoro-5-nitrobenzoate serves as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This includes the preparation of substituted nitrogenous heterocycles having 5-7-membered cycles, demonstrating its utility in synthesizing diverse libraries of heterocycles significant in drug discovery (Křupková et al., 2013).
2. Synthesis of Fluorinated Benzamide Derivatives
The compound has been used in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide. This process involves oxidation, chlorination, amination, and hydrogenation steps, highlighting its versatility in complex organic synthesis pathways (Xu et al., 2013).
3. Formation of Arylindole Carboxylic Amides
It plays a role in the synthesis of 2‐Arylindole‐4‐Carboxylic Amides. This synthesis involves a series of chemical transformations, showcasing the compound's utility in creating structurally diverse molecules for potential therapeutic applications (Kuethe & Beutner, 2009).
4. Application in Cyclocondensation Reactions
This compound is involved in cyclocondensation reactions with α-acylacetamidines, leading to condensed azines. This demonstrates its reactivity and potential in synthesizing novel azine derivatives (Dar'in et al., 2008).
5. Hydrogen-Bonded Molecular Structures
The compound forms hydrogen-bonded chains and sheets in its derivatives, which is crucial in understanding its molecular interactions and potential applications in crystal engineering and molecular design (Portilla et al., 2007).
6. Synthesis of Nitrobenzonitrile Derivatives
It is used in the preparation of 2-Fluoro-5-nitrobenzonitrile, an important intermediate in the synthesis of various organic compounds. This highlights its role in the production of structurally complex molecules (Wilshire, 1967).
7. Solid-Phase Synthesis Applications
The compound is involved in solid-phase synthesis methods, such as the synthesis of substituted 2-aminomethylbenzimidazoles, indicating its adaptability to advanced synthetic techniques (Kilburn et al., 2000).
Properties
IUPAC Name |
methyl 4-cyano-2-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKIOJKNHOIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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